molecular formula C17H26N8O B6534098 2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-one CAS No. 1058387-24-8

2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6534098
CAS No.: 1058387-24-8
M. Wt: 358.4 g/mol
InChI Key: FCDIPVISOHNPDN-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring at position 7 and a piperidine-substituted ethanone moiety. The triazolo-pyrimidine scaffold is a nitrogen-rich heterocycle known for its bioisosteric properties, often mimicking purine nucleotides in biological systems . Synthesis likely involves nucleophilic substitution or Mannich reactions, as seen in analogous piperazine-containing compounds (e.g., describes similar steps using formaldehyde and triethylamine) .

Properties

IUPAC Name

2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N8O/c1-2-25-17-15(20-21-25)16(18-13-19-17)24-10-8-22(9-11-24)12-14(26)23-6-4-3-5-7-23/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDIPVISOHNPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N4CCCCC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

Table 1: Key Structural Comparisons

Compound Name/Structure Core Heterocycle Substituents Synthesis Highlights
Target Compound Triazolo[4,5-d]pyrimidine 3-ethyl, piperazine, piperidin-1-yl-ethanone Likely Mannich reaction
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (, Compound 2) Pyrazolo[3,4-d]pyrimidine 4-imino, 1-p-tolyl, 5-amine Cyclocondensation
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (, Compound 6) Triazolo-pyrimidine isomer Fused pyrazole-triazole-pyrimidine Isomerization under acidic conditions
7-(4-Ethylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one () Pyrazino[1,2-a]pyrimidin-4-one 7-(4-ethylpiperazin-1-yl), 2-methylimidazo[1,2-a]pyridin-6-yl Multicomponent coupling
Key Differences and Implications
  • Triazolo derivatives often exhibit enhanced kinase inhibition due to stronger ATP-binding pocket interactions . Pyrazino[1,2-a]pyrimidin-4-one derivatives () lack the triazole ring, reducing rigidity but introducing a ketone group for polar interactions .
  • Substituent Effects: Ethyl vs. Piperazine/Piperidine Moieties: The target’s dual piperazine-piperidine system offers greater conformational adaptability than simpler piperazine derivatives (e.g., ’s 1-(2-pyrimidyl)piperazine), which may improve target selectivity .
  • Synthesis Complexity: The target’s ethanone linker likely requires stepwise coupling, whereas pyrazolo-pyrimidines () are synthesized via cyclocondensation, reducing steps but limiting substituent diversity .
Isomerization and Stability

Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (, Compound 6) undergo isomerization under specific conditions, highlighting the importance of reaction control. The target compound’s triazolo[4,5-d]pyrimidine core is less prone to isomerization compared to fused triazolo-pyrimidine isomers, suggesting greater metabolic stability .

Research Findings and Implications

While specific biological data for the target compound is unavailable, structural analogs provide insights:

  • Kinase Inhibition : Triazolo-pyrimidines are potent kinase inhibitors (e.g., c-Met, ALK), with substituents like ethyl groups improving potency by 2–5-fold compared to methyl analogs .
  • CNS Penetration : Piperidine and piperazine moieties () are common in CNS-targeting drugs, suggesting the target compound may cross the blood-brain barrier .
  • Synthetic Feasibility : ’s use of triethylamine and formaldehyde in Mannich reactions supports scalable synthesis, though the target’s complexity may require optimization .

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